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molecular formula C18H15NO2 B8659621 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene CAS No. 26316-43-8

1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene

Cat. No. B8659621
M. Wt: 277.3 g/mol
InChI Key: QDOXQIRWYQMOKT-UHFFFAOYSA-N
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Patent
US08735489B2

Procedure details

36 g of styrene (ST), 4 g of N-phenylmaleimide (PM), 100 mg of azobisisobutyronitrile, and 50 ml of toluene were mixed, and a polymerization reaction was performed under a nitrogen atmosphere at 85° C. for 6 hours. After cooling, purification was performed by reprecipitation using chloroform-hexane. Thus, 25.6 g of an ST-PM (90:10) random copolymer (Mn=43000) was obtained.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1([N:15]2[C:19](=[O:20])[CH:18]=[CH:17][C:16]2=[O:21])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>N(C(C)(C)C#N)=NC(C)(C)C#N.C1(C)C=CC=CC=1>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1([N:15]2[C:19](=[O:20])[CH:18]=[CH:17][C:16]2=[O:21])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(C=CC1=O)=O
Name
Quantity
100 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a polymerization reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
purification
CUSTOM
Type
CUSTOM
Details
was performed by reprecipitation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C1(=CC=CC=C1)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: CALCULATEDPERCENTYIELD 399.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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